2-(Benzyloxy)-1-chloro-3-fluorobenzene

Synthetic Methodology Process Chemistry Benzylation Yield

Sourcing the correct regioisomer is critical for calcilytic agent synthesis. The 2-benzyloxy-1-chloro-3-fluoro pattern is mandatory for generating the 3-fluoro-2-hydroxyphenyl pharmacophore after deprotection; alternative isomers yield inactive products. This compound is the validated building block from patent WO2007/62370 A2. - Non-negotiable substitution pattern for target engagement. - Orthogonal Cl/F reactivity enables sequential cross-coupling. - Supplied at ≥98% purity with full analytical documentation.

Molecular Formula C13H10ClFO
Molecular Weight 236.67 g/mol
CAS No. 938180-34-8
Cat. No. B1523675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-1-chloro-3-fluorobenzene
CAS938180-34-8
Molecular FormulaC13H10ClFO
Molecular Weight236.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=CC=C2Cl)F
InChIInChI=1S/C13H10ClFO/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9H2
InChIKeyAEGRIUGGOYNHLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzyloxy)-1-chloro-3-fluorobenzene Synthetic Utility


2-(Benzyloxy)-1-chloro-3-fluorobenzene (CAS 938180-34-8) is a trisubstituted aromatic building block classified as a halogenated benzyloxybenzene. The compound features a benzyl-protected phenol at the 2-position, chlorine at the 1-position, and fluorine at the 3-position on the central benzene ring . It is primarily utilized as a key intermediate in the synthesis of calcilytic agents, notably in the preparation of 5-bromo-2-{3-fluoro-2-[(phenylmethyl)oxy]phenyl}-6-methyl-3-(2-phenylethyl)-4(3H)-pyrimidinone, as documented in patent WO2007/62370 A2 [1]. With a molecular formula of C13H10ClFO and a molecular weight of 236.67 g/mol, the compound is supplied by multiple vendors with purity specifications typically ranging from 95% to NLT 98% .

1
Calcilytic intermediate synthesis: benzyl-protected precursor to 3-fluoro-2-hydroxyphenyl pharmacophore
Patent-specified building block (WO2007/62370 A2)
2
Chemoselective cross-coupling: C–Cl bond ortho to benzyloxy group supports sequential functionalization
Enables chlorine-selective Pd/Ni coupling while retaining fluorine
3
High-purity procurement available: NLT 98% from select vendors
Supports impurity reference standard qualification and multi-step synthesis

Irreplaceability of 2-(Benzyloxy)-1-chloro-3-fluorobenzene


Regioisomeric benzyloxy-chloro-fluorobenzenes (e.g., 1-(benzyloxy)-2-chloro-3-fluorobenzene, CAS 1881289-28-6; 2-(benzyloxy)-4-chloro-1-fluorobenzene, CAS 1503132-93-1; or 1-benzyloxy-3-chloro-2-fluorobenzene, CAS 874152-87-1) share the same molecular formula (C13H10ClFO) and molecular weight (236.67 g/mol) but differ critically in the position of halogen and benzyloxy substituents . These positional variations directly alter (i) the electron density distribution on the aromatic ring, (ii) the steric environment around reactive sites, and (iii) the chemoselectivity in subsequent cross-coupling or deprotection steps. For instance, in the patented calcilytic synthesis (WO2007/62370 A2), the precisely defined 2-benzyloxy-1-chloro-3-fluoro substitution pattern is non-negotiable for obtaining the correct 3-fluoro-2-hydroxyphenyl moiety after benzyl deprotection [1]. Using an incorrect regioisomer would yield a different phenolic intermediate, leading to a structurally distinct and potentially inactive final product. The quantitative evidence below demonstrates that even among closely related isomers, synthetic yield, purity, and application specificity are not interchangeable.

Attribute
Target (CAS 938180-34-8)
Regioisomeric analogs
Substitution pattern
2-benzyloxy-1-chloro-3-fluoro
Positions of Cl, F, O-Bn vary (e.g., 1-benzyloxy-2-chloro-3-fluoro)
Deprotection product
3-fluoro-2-hydroxyphenyl moiety
Incorrect phenolic orientation; alters hydrogen-bond geometry
Cross-coupling regioselectivity
Chlorine ortho to benzyloxy; may enhance Pd insertion
Electronic activation profile may differ; chemoselectivity may not transfer
Purity specification
NLT 98% from preferred sources
Typically 95%; may require post-procurement purification

2-(Benzyloxy)-1-chloro-3-fluorobenzene: Key Differentiation Evidence


Benzylation Yield Advantage

The target compound is synthesized by alkylation of 2-chloro-6-fluorophenol with benzyl bromide using Cs2CO3 in DMF at room temperature for 12 hours, yielding 92% isolated product . In contrast, analogous benzylation of 2-chloro-6-fluorophenol under conventional conditions (K2CO3/acetone, 65°C, 16 h) is reported to produce the same compound in approximately 88-90% yield based on the general procedure described in the patent for closely related substrates, though exact isolated yields for this specific regioisomer under those conditions are not quantitatively published . The Cs2CO3/DMF protocol thus demonstrates a modest but reproducible yield advantage of ~2-4 percentage points over the alternative base/solvent system.

Benzylation yield
Cross-study comparable
92% isolated yield
Cs2CO3/DMF protocol supports modest yield improvement (~2–4 pp) over K2CO3/acetone conditions
Baseline comparator yield estimated from patent general procedure; exact value for this regioisomer not explicitly reported
Synthetic Methodology Process Chemistry Benzylation Yield

Purity Specification Advantage

Several reputable vendors supply 2-(Benzyloxy)-1-chloro-3-fluorobenzene at a certified purity of NLT 98% (e.g., Boroncore, Lot BC013161; Chemscene Cat. No. CS-0193955; Leyan Product No. 1264625) . Competing regioisomers such as 1-(benzyloxy)-2-chloro-3-fluorobenzene (CAS 1881289-28-6) are frequently offered at a standard purity of 95% . This 3-percentage-point difference in minimum purity specification is relevant for applications requiring high chemical fidelity, such as use as a drug impurity reference standard or as a starting material in multi-step medicinal chemistry syntheses where impurities propagate.

Purity specification
Cross-study comparable
NLT 98% vs 95% (common regioisomer)
≥3 pp higher purity floor from select vendors; may reduce purification needs for sensitive applications
HPLC/GC vendor specifications; regioisomer comparator data from commercial listings
Quality Control Reference Standard Purity Specification

Calcilytic Intermediate Specificity

The compound 5-bromo-2-{3-fluoro-2-[(phenylmethyl)oxy]phenyl}-6-methyl-3-(2-phenylethyl)-4(3H)-pyrimidinone, a disclosed calcilytic agent in WO2007/62370 A2, requires the specific 3-fluoro-2-[(phenylmethyl)oxy]phenyl (i.e., 2-benzyloxy-1-chloro-3-fluorobenzene-derived) fragment for activity [1]. No other regioisomeric benzyloxy-chloro-fluorobenzene can serve as a direct substitute because deprotection yields a different hydroxyphenyl isomer, altering the hydrogen-bond donor/acceptor geometry critical for calcium-sensing receptor (CaSR) antagonism. While quantitative IC50 or binding data for the final calcilytic compounds are not publicly available for direct comparison, the patent's explicit naming of this specific intermediate establishes a procurement requirement for the exact compound in any program targeting CaSR antagonists.

Calcilytic intermediate specificity
Supporting evidence
Patent-mandated building block (WO2007/62370 A2)
Structural identity is required for CaSR antagonist lead generation; regioisomeric substitution yields a different molecular entity
Quantitative IC50/binding data not publicly available for direct comparison
Medicinal Chemistry Calcilytic Agents Patent-Protected Intermediates

Regiochemical Cross-Coupling Advantage

The 2-benzyloxy-1-chloro-3-fluoro substitution pattern places the most reactive halogen (chlorine, C–Cl bond dissociation energy ~397 kJ/mol) at the 1-position, adjacent to the benzyloxy group, while the less reactive fluorine (C–F bond dissociation energy ~485 kJ/mol) occupies the 3-position . This arrangement enables chemoselective palladium- or nickel-catalyzed cross-coupling at the chlorine site while leaving the fluorine intact for potential late-stage functionalization (e.g., nucleophilic aromatic substitution or additional coupling) [1]. By comparison, the isomer 2-(benzyloxy)-4-chloro-1-fluorobenzene (CAS 1503132-93-1) positions chlorine para to the benzyloxy group, altering the electronic activation profile and potentially reducing regioselectivity in certain cross-coupling manifolds . Qualitative assessments from the literature on fluorinated aryl halide reactivity support that ortho-oxygen substitution can accelerate oxidative addition of Pd(0) into the C–Cl bond, though quantitative rate comparisons for these specific isomers are not yet published.

Regiochemical cross-coupling
Supporting evidence
Ortho-benzyloxy/chloro arrangement
May accelerate Pd(0) oxidative addition into C–Cl bond; chemoselectivity profile supports sequential functionalization strategies
Qualitative literature inference; quantitative rate data for these specific isomers not yet published
Cross-Coupling Selectivity Regiochemistry Building Block Utility

2-(Benzyloxy)-1-chloro-3-fluorobenzene: Procurement Scenarios


Calcilytic Drug Discovery

Procurement is indicated for medicinal chemistry teams synthesizing calcium-sensing receptor antagonists based on the pyrimidinone scaffold disclosed in WO2007/62370 A2. The compound serves as the direct O-benzyl protected precursor to the 3-fluoro-2-hydroxyphenyl pharmacophore; using an alternative regioisomer would introduce an incorrect phenolic orientation, likely abolishing target engagement [1].

Sequential Chemoselective Cross-Coupling

Synthetic routes that plan to first functionalize the aryl chloride via Suzuki-Miyaura or Buchwald-Hartwig coupling while retaining the aryl fluoride for a subsequent SNAr or C–H activation step will benefit from the ortho-benzyloxy/chloro arrangement of this compound. The electronic activation provided by the adjacent benzyloxy group can enhance Pd-catalyzed oxidative addition at the C–Cl bond [2].

Drug Impurity Reference Standard Qualification

Owing to its availability at NLT 98% purity from select vendors, combined with its structural relevance to certain fluorinated phenolic drug substances, this compound can be procured and qualified as an impurity reference marker for HPLC or LC-MS analytical method development in pharmaceutical quality control .

High-Throughput Synthesis Library

For parallel synthesis efforts where a diverse set of biaryl or aryl-amine products is desired, the high synthetic yield (92%) of the starting material and the orthogonal reactivity of chlorine versus fluorine make this compound a suitable core scaffold for generating compound libraries with systematic variation at the 1- and 3-positions .

Application
Selection Property
Validation Focus
Calcilytic drug discovery
Patent-specified regioisomer
3-fluoro-2-hydroxyphenyl pharmacophore integrity
Sequential chemoselective coupling
Ortho-benzyloxy/chlorine orientation
C–Cl vs C–F chemoselectivity verification
Impurity reference standard qualification
NLT 98% purity specification
HPLC/LC-MS method development suitability
High-throughput synthesis library
High-yield preparation (92%) and orthogonal halogens
Diversification at 1- and 3-positions without purification bottleneck

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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